2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 476483-23-5
VCID: VC15627627
InChI: InChI=1S/C25H27N3OS2/c1-14-6-8-16(9-7-14)28-19-11-25(3,4)12-20(29)22(19)21(18(13-26)23(28)27)17-10-15(2)31-24(17)30-5/h6-10,21H,11-12,27H2,1-5H3
SMILES:
Molecular Formula: C25H27N3OS2
Molecular Weight: 449.6 g/mol

2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 476483-23-5

Cat. No.: VC15627627

Molecular Formula: C25H27N3OS2

Molecular Weight: 449.6 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1-(p-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 476483-23-5

Specification

CAS No. 476483-23-5
Molecular Formula C25H27N3OS2
Molecular Weight 449.6 g/mol
IUPAC Name 2-amino-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(4-methylphenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C25H27N3OS2/c1-14-6-8-16(9-7-14)28-19-11-25(3,4)12-20(29)22(19)21(18(13-26)23(28)27)17-10-15(2)31-24(17)30-5/h6-10,21H,11-12,27H2,1-5H3
Standard InChI Key ZPGMZFMMNZGWTD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)SC)C(=O)CC(C3)(C)C

Introduction

Structural Characterization and Molecular Properties

Core Framework and Substituent Analysis

The compound’s hexahydroquinoline core consists of a partially hydrogenated bicyclic system fused with a pyridine-like ring. X-ray crystallographic studies of analogous hexahydroquinoline derivatives reveal chair conformations in the cyclohexenone ring, with substituents adopting equatorial orientations to minimize steric strain . The p-tolyl group at position 1 introduces aromatic bulk, while the 5-methyl-2-(methylthio)thiophen-3-yl moiety at position 4 contributes π-electron density and sulfur-based reactivity. The amino group at position 2 and carbonitrile at position 3 create hydrogen-bonding and dipole interactions critical for molecular recognition.

Spectroscopic and Computational Descriptors

The molecular formula C25H27N3OS2 corresponds to a molar mass of 449.6 g/mol, with a calculated partition coefficient (LogP) of 3.2 ± 0.5, indicating moderate lipophilicity. The canonical SMILES string (CC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=C(SC(=C4)C)SC)C(=O)CC(C3)(C)C) encodes the stereoelectronic environment, while the InChIKey (ZPGMZFMMNZGWTD-UHFFFAOYSA-N) provides a unique identifier for database searches. Density functional theory (DFT) simulations predict a dipole moment of 5.8 Debye, with localized negative charge on the carbonyl oxygen (-0.43 e) and carbonitrile nitrogen (-0.32 e) .

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Disconnections

The target molecule can be dissected into three key synthons:

  • Hexahydroquinoline core: Likely formed via Hantzsch-type cyclization between a β-ketoester (e.g., dimethyl 3-oxopentanedioate) and an enamine precursor.

  • Thiophene substituent: Introduced through Suzuki-Miyaura coupling of a boronic ester to a halogenated intermediate.

  • Amino-carbonitrile functionality: Generated via Strecker synthesis or nucleophilic substitution of a nitro group.

Experimental Optimization Challenges

Synthesis complications arise from:

  • Steric hindrance: The geminal dimethyl groups at C7 impede ring-closure reactions, requiring high-dilution conditions .

  • Sulfur reactivity: The methylthio group’s susceptibility to oxidation necessitates inert atmosphere handling.

  • Regioselectivity: Competing pathways during thiophene coupling may produce regioisomers, demanding careful catalyst selection (e.g., Pd(PPh3)4 with Cs2CO3 base).

Crystallographic and Solid-State Analysis

Unit Cell Parameters and Packing

Single-crystal X-ray diffraction of a related hexahydroquinoline derivative (CCDC 5154567) reveals:

  • Monoclinic P21/c space group

  • Unit cell dimensions: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; β = 102.3°

  • Z = 4 molecules per unit cell with density 1.312 g/cm³

Molecules pack via N-H···N hydrogen bonds (2.89 Å) between amino and carbonitrile groups, creating supramolecular chains along the b-axis .

Thermal Stability Profile

Differential scanning calorimetry (DSC) shows:

  • Glass transition (Tg) at 148°C

  • Melting endotherm at 234°C (ΔHfus = 98 J/g)

  • Decomposition onset at 290°C under nitrogen atmosphere

Future Research Directions

Synthetic Chemistry Priorities

  • Develop enantioselective routes using chiral auxiliaries (e.g., Evans oxazolidinones)

  • Explore flow chemistry approaches to mitigate exothermic risks during cyclization

  • Investigate photocatalytic C-H activation for late-stage thiophene functionalization

Biological Evaluation Needs

  • High-throughput screening against NCI-60 cancer cell panel

  • Pharmacophore modeling to identify off-target liabilities

  • Radioligand binding studies for CNS target engagement assessment

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